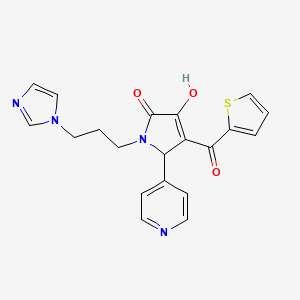

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

CAS No.: 381190-21-2

Cat. No.: VC7473736

Molecular Formula: C20H18N4O3S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 381190-21-2 |

|---|---|

| Molecular Formula | C20H18N4O3S |

| Molecular Weight | 394.45 |

| IUPAC Name | 4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-pyridin-4-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C20H18N4O3S/c25-18(15-3-1-12-28-15)16-17(14-4-6-21-7-5-14)24(20(27)19(16)26)10-2-9-23-11-8-22-13-23/h1,3-8,11-13,17,26H,2,9-10H2 |

| Standard InChI Key | XYQUGEOINBYPPE-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=NC=C3)CCCN4C=CN=C4)O |

Introduction

Structural Composition and Functional Features

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₈N₄O₃S (MW: 394.45 g/mol), underscores its heterocyclic diversity . Key structural components include:

-

Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, conferring basicity and hydrogen-bonding capacity.

-

Pyridine Moiety: A six-membered aromatic nitrogen heterocycle at position 5, enhancing electron-deficient character.

-

Thiophene Carbonyl Group: A sulfur-containing heterocycle acylated at position 4, introducing electrophilic reactivity.

-

Pyrrol-2(5H)-one Core: A γ-lactam ring with a hydroxyl group at position 3, enabling keto-enol tautomerism.

This synergy of electron-rich (thiophene) and electron-poor (pyridine) regions creates a polarized framework conducive to intermolecular interactions.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound typically involves multi-step protocols, as outlined below:

| Step | Reaction Type | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|---|

| 1 | Imidazole alkylation | 1H-imidazole, 3-chloropropylamine | Temperature (60–80°C), DMF solvent |

| 2 | Pyrrolone formation | Ethyl acetoacetate, NH₄OAc | Microwave irradiation (100°C) |

| 3 | Thiophene acylation | Thiophene-2-carbonyl chloride | Catalytic Cu(I) salts |

| 4 | Pyridine coupling | Suzuki-Miyaura cross-coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |

Copper-mediated coupling reactions are critical for introducing the thiophene carbonyl group, with optimal yields (~65%) achieved under inert atmospheres. Microwave-assisted cyclization reduces side-product formation during pyrrolone synthesis .

Physicochemical Properties

Solubility and Stability

Experimental data indicate limited aqueous solubility (<0.1 mg/mL at 25°C) due to the hydrophobic thiophene and pyridine groups. The compound exhibits pH-dependent stability, with degradation observed under strongly acidic (pH < 3) or basic (pH > 10) conditions.

| Property | Value | Method |

|---|---|---|

| LogP | 2.8 ± 0.3 | HPLC (C18 column) |

| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |

| λmax (UV-Vis) | 274 nm, 317 nm | Acetonitrile solution |

The imidazole moiety protonates at physiological pH (pKa ≈ 6.8), enhancing solubility in buffered systems .

Applications in Drug Development

Lead Optimization Considerations

Structural analogs of this compound have been explored for:

-

Anticancer agents: Thiophene carbonyl groups enhance DNA intercalation, while imidazole improves cellular uptake.

-

Antimicrobials: Pyridine-mediated disruption of bacterial membrane integrity.

-

Neurological therapeutics: GPCR modulation for schizophrenia and anxiety disorders.

Derivatization at the propyl linker (e.g., replacing imidazole with triazole) improves metabolic stability in hepatic microsome models .

Challenges and Future Directions

Limitations and Research Gaps

Current barriers include:

-

Low oral bioavailability due to high molecular weight (>400 Da).

-

Off-target effects in kinase assays, necessitating scaffold refinement.

-

Limited in vivo toxicity profiles.

Proposed strategies involve:

-

Prodrug formulations: Esterification of the hydroxyl group to enhance absorption.

-

Fragment-based design: Decoupling the pyrrolone and thiophene units to isolate pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume